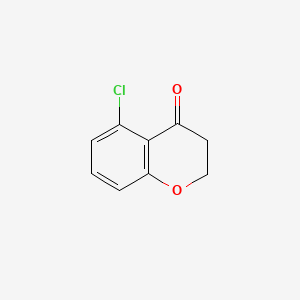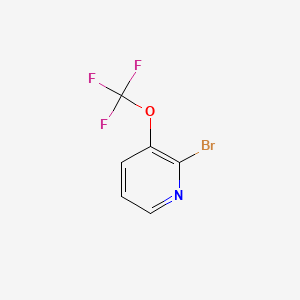
2-Bromo-3-(trifluoromethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-3-(trifluoromethoxy)pyridine” is a chemical compound with the CAS Number: 1206978-11-1 . It has a molecular weight of 242 and its IUPAC name is 2-bromo-3-(trifluoromethoxy)pyridine . It is typically stored in a dry environment at 2-8°C .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The InChI code for “2-Bromo-3-(trifluoromethoxy)pyridine” is 1S/C6H3BrF3NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H . This code provides a standard way to encode the molecular structure using text.
Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Physical And Chemical Properties Analysis
“2-Bromo-3-(trifluoromethoxy)pyridine” is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Agrochemical Industry
2-Bromo-3-(trifluoromethoxy)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives are used in the protection of crops from pests, with more than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals having acquired ISO common names . The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these compounds.
Pharmaceutical Industry
Several pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The TFMP derivatives’ biological activities are thought to be due to the unique properties of the fluorine atom and the pyridine moiety, making them valuable in drug development.
Synthesis of Crop-Protection Products
2-Bromo-3-(trifluoromethoxy)pyridine: serves as a chemical intermediate for synthesizing several crop-protection products. The high demand for this compound is due to its effectiveness in producing various agrochemicals .
Palladium-Catalyzed Arylations
This compound is used in palladium-catalyzed direct arylations of heteroarenes, which is a crucial step in the synthesis of polyfluoroalkoxy-substituted benzene derivatives. These derivatives are important in pharmaceutical chemistry for the development of drugs containing a (polyfluoroalkoxy)benzene unit .
Veterinary Industry
In addition to human pharmaceuticals, TFMP derivatives are also used in the veterinary industry. Two veterinary products containing the TFMP moiety have been approved for market, showcasing the versatility of this compound .
Development of Organic Compounds Containing Fluorine
The development of fluorinated organic chemicals, including those containing 2-Bromo-3-(trifluoromethoxy)pyridine , is an increasingly important research topic. These compounds play a significant role in the advancement of the agrochemical, pharmaceutical, and functional materials fields .
Mecanismo De Acción
Safety and Hazards
The safety information for “2-Bromo-3-(trifluoromethoxy)pyridine” includes several hazard statements: H302-H315-H320-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-3-(trifluoromethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUNBMCBYFTPAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(trifluoromethoxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


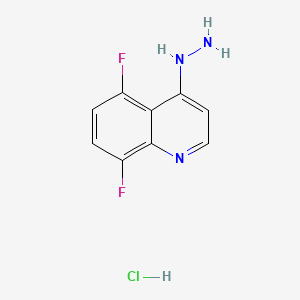
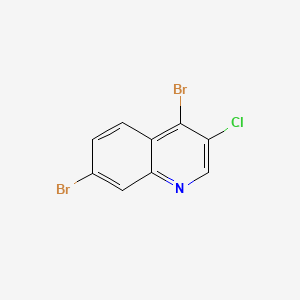
![(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B599091.png)
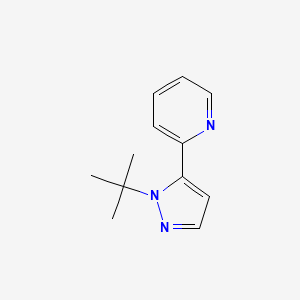
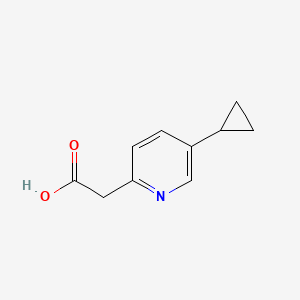

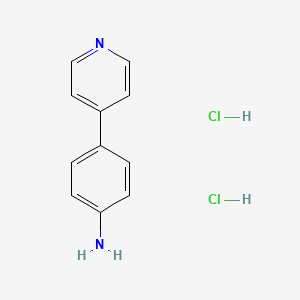
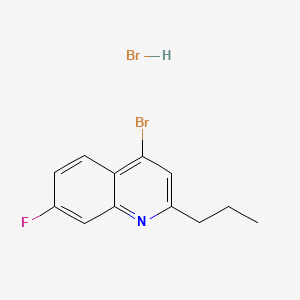

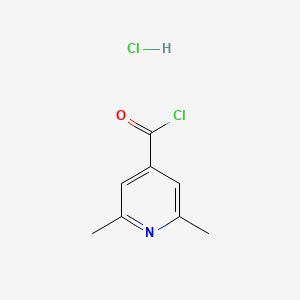
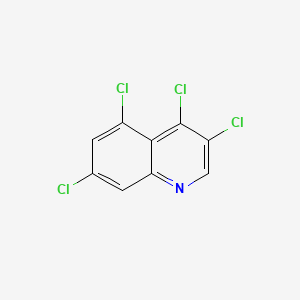
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)
